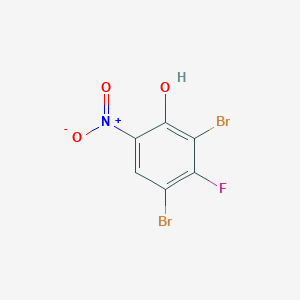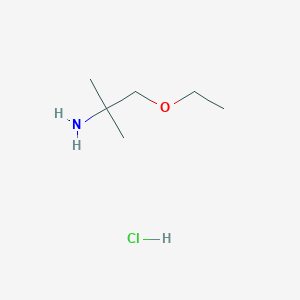
(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride
描述
(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride is a chemical compound with the molecular formula C6H15NO·HCl and a molecular weight of 153.65 g/mol . It is also known by its IUPAC name, 1-ethoxy-2-methylpropan-2-amine hydrochloride . This compound is typically found in solid form and is used in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-1,1-dimethylethyl)amine hydrochloride involves the reaction of 2-methylpropan-2-amine with ethanol under specific conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH .
化学反应分析
Types of Reactions
(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as halogens . The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can produce carbonyl compounds , while reduction can yield amines .
科学研究应用
(2-Ethoxy-1,1-dimethylethyl)amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biochemical pathways and enzyme reactions.
Medicine: It is used in the development of pharmaceuticals and as a reagent in drug synthesis.
Industry: It is used in the production of specialty chemicals and as an intermediate in chemical manufacturing.
作用机制
The mechanism of action of (2-Ethoxy-1,1-dimethylethyl)amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for certain enzymes, leading to the formation of specific products. It can also interact with receptors and other proteins, modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
Some compounds similar to (2-Ethoxy-1,1-dimethylethyl)amine hydrochloride include:
(2-Methoxy-1,1-dimethylethyl)amine hydrochloride: This compound has a similar structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxy-3-methoxybenzyl)amine hydrochloride: This compound has an additional methoxy group attached to the benzyl ring.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts unique properties and reactivity. This makes it valuable in various applications where other similar compounds may not be as effective .
属性
IUPAC Name |
1-ethoxy-2-methylpropan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15NO.ClH/c1-4-8-5-6(2,3)7;/h4-5,7H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGMBQFXOCRPJGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(C)(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


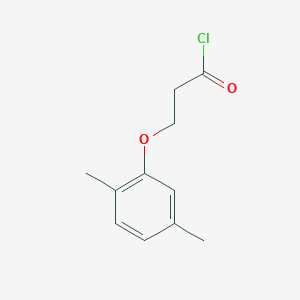



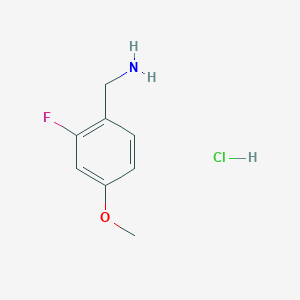
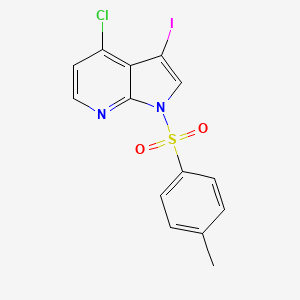
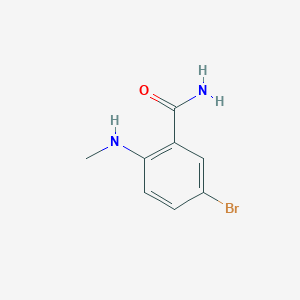


![4-Chloro-6-propylthieno[2,3-d]pyrimidine](/img/structure/B1395724.png)
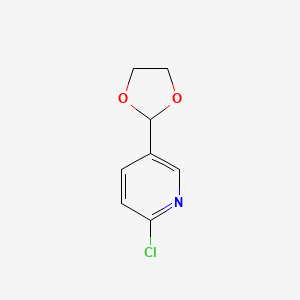
![6-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1395726.png)
